

# An In-depth Technical Guide to Ethacridine Lactate Monohydrate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Ethacridine lactate monohydrate*

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## Introduction

**Ethacridine lactate monohydrate**, known by other names such as Acrinol and Rivanol, is an aromatic organic compound derived from acridine.[1][2] It is primarily recognized for its potent antiseptic properties, particularly against Gram-positive bacteria, and its use as an abortifacient in the second trimester of pregnancy.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and the experimental methodologies used for its characterization.

## Chemical Structure and Properties

**Ethacridine lactate monohydrate** is the monolactate monohydrate salt of 2-ethoxy-6,9-diaminoacridine.[2] Its chemical structure consists of a planar tricyclic acridine core with an ethoxy group at position 2 and amino groups at positions 6 and 9. This structure is salified with lactic acid and contains one molecule of water of hydration.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-ethoxy-6,9-diaminoacridine;2-hydroxypropanoic acid;hydrate
CAS Number	6402-23-9[4]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O · C <sub>3</sub> H <sub>6</sub> O <sub>3</sub> · H <sub>2</sub> O[4]
Physical and Chemical Properties	
Property	Value
Molar Mass	361.39 g/mol [5]
Appearance	Orange-yellow crystalline powder[2]
Melting Point	226 °C[2]

| Solubility | Sparingly soluble in water, very slightly soluble in ethanol (96%), and practically insoluble in methylene chloride.[5] Soluble in DMSO at 72 mg/mL. |

## Experimental Protocols

### Synthesis of Ethacridine Lactate Monohydrate

A common laboratory-scale synthesis involves the reduction of an intermediate followed by salt formation.[6]

Materials:

- 2-ethoxy-6-nitro-9-aminoacridine
- Zinc powder
- 90% Lactic acid
- Ethanol
- Nitrogen gas

**Procedure:**

- In a 500 mL reaction flask, combine 10g of 2-ethoxy-6-nitro-9-aminoacridine, 8g of zinc powder, and 3.9g of 90% lactic acid.[6]
- Add 150 mL of ethanol to the flask.[6]
- Heat the mixture to 80 °C under a nitrogen atmosphere and maintain the reaction for 5 hours.[6]
- Filter the hot reaction mixture.[6]
- Allow the filtrate to cool naturally to room temperature, which will cause the precipitation of bright yellow crystals of ethacridine lactate.[6]
- Collect the crystals by filtration. This process typically yields a product with a purity of around 99.5%.[6]

## Spectrophotometric Analysis

UV-Visible spectrophotometry can be used for the quantitative determination of ethacridine lactate in pharmaceutical formulations.[7]

**Instrumentation:**

- UV-Visible Spectrophotometer with 1 cm quartz cells.

**Reagents:**

- Ethacridine lactate standard
- Methanol
- Water

**Procedure:**

- Standard Stock Solution Preparation: Accurately weigh 10 mg of ethacridine lactate and dissolve it in a 100 ml volumetric flask with water to obtain a concentration of 100 µg/mL.[7]

- Calibration Curve: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 12 µg/mL.[7]
- Measurement: Measure the absorbance of each dilution at the maximum wavelength ( $\lambda_{\text{max}}$ ) of 271 nm against a water blank.[7]
- Quantification: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from this curve.

## High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method is available for the estimation of ethacridine lactate in bulk and pharmaceutical formulations.[7]

Chromatographic Conditions:

- Column: Qualisil RP C-18 (250 mm × 4.6 mm, 5 µm)[7]
- Mobile Phase: Methanol: water (60:40 v/v), with the pH adjusted to 2.8 using ortho-phosphoric acid[7]
- Flow Rate: 1.0 mL/min[7]
- Detection: UV at 271 nm[7]
- Retention Time: Approximately 4.41 minutes[7]

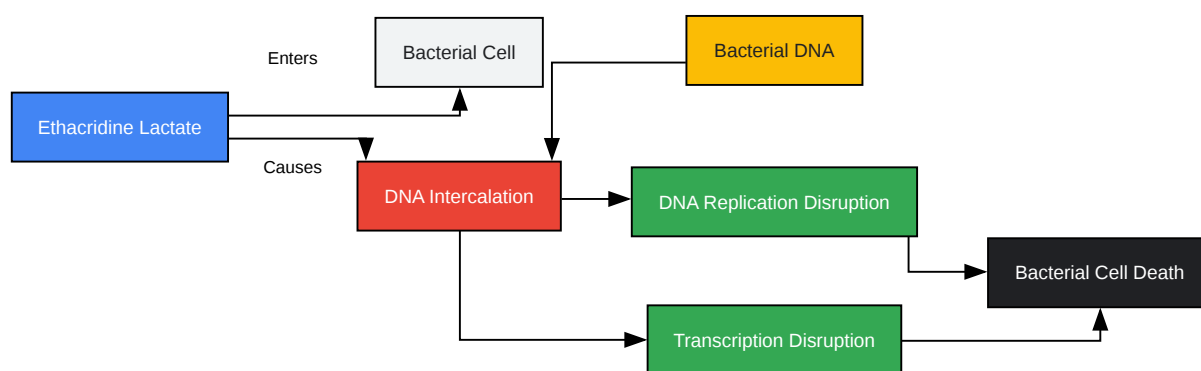
Procedure:

- Sample Preparation: For a pharmaceutical infusion, dilute the formulation with the mobile phase to a final concentration within the linear range (2-12 µg/mL).[7]
- Injection: Inject the prepared sample into the HPLC system.
- Analysis: Quantify the amount of ethacridine lactate by comparing the peak area of the sample to a standard calibration curve.

## Mechanism of Action

### Antiseptic Action

The antiseptic effect of ethacridine lactate is primarily attributed to its ability to intercalate into bacterial DNA.[8][9] The planar acridine ring system inserts itself between the base pairs of the DNA double helix.[8] This intercalation disrupts the normal structure of the DNA, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[8]

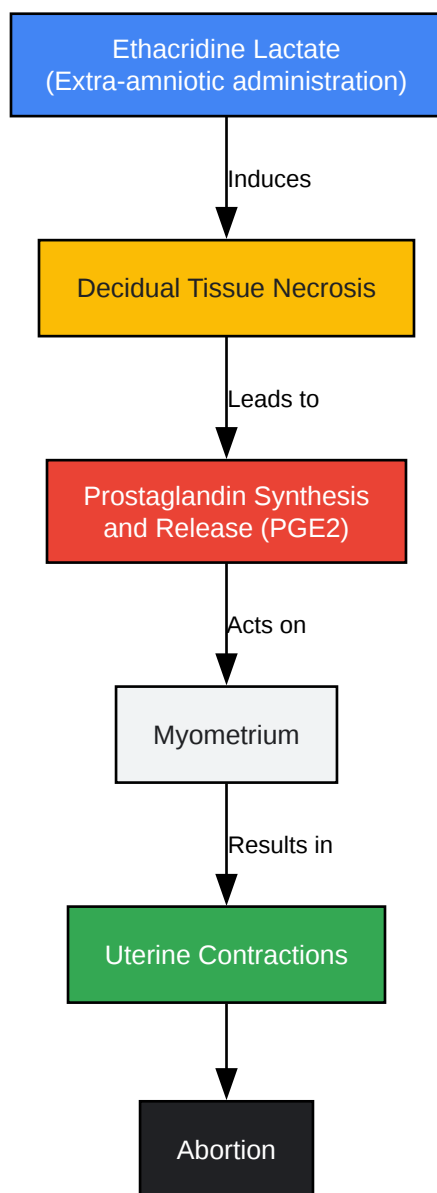


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#### Antiseptic Mechanism of Ethacridine Lactate

### Abortifacient Action

As an abortifacient, ethacridine lactate is thought to work by stimulating uterine contractions through the local release of prostaglandins.[10][11] When administered extra-amniotically, it is believed to cause decidual tissue necrosis, which in turn leads to the synthesis and release of prostaglandins, primarily prostaglandin E2 (PGE2).[12] These prostaglandins then act on the myometrium to induce uterine contractions.

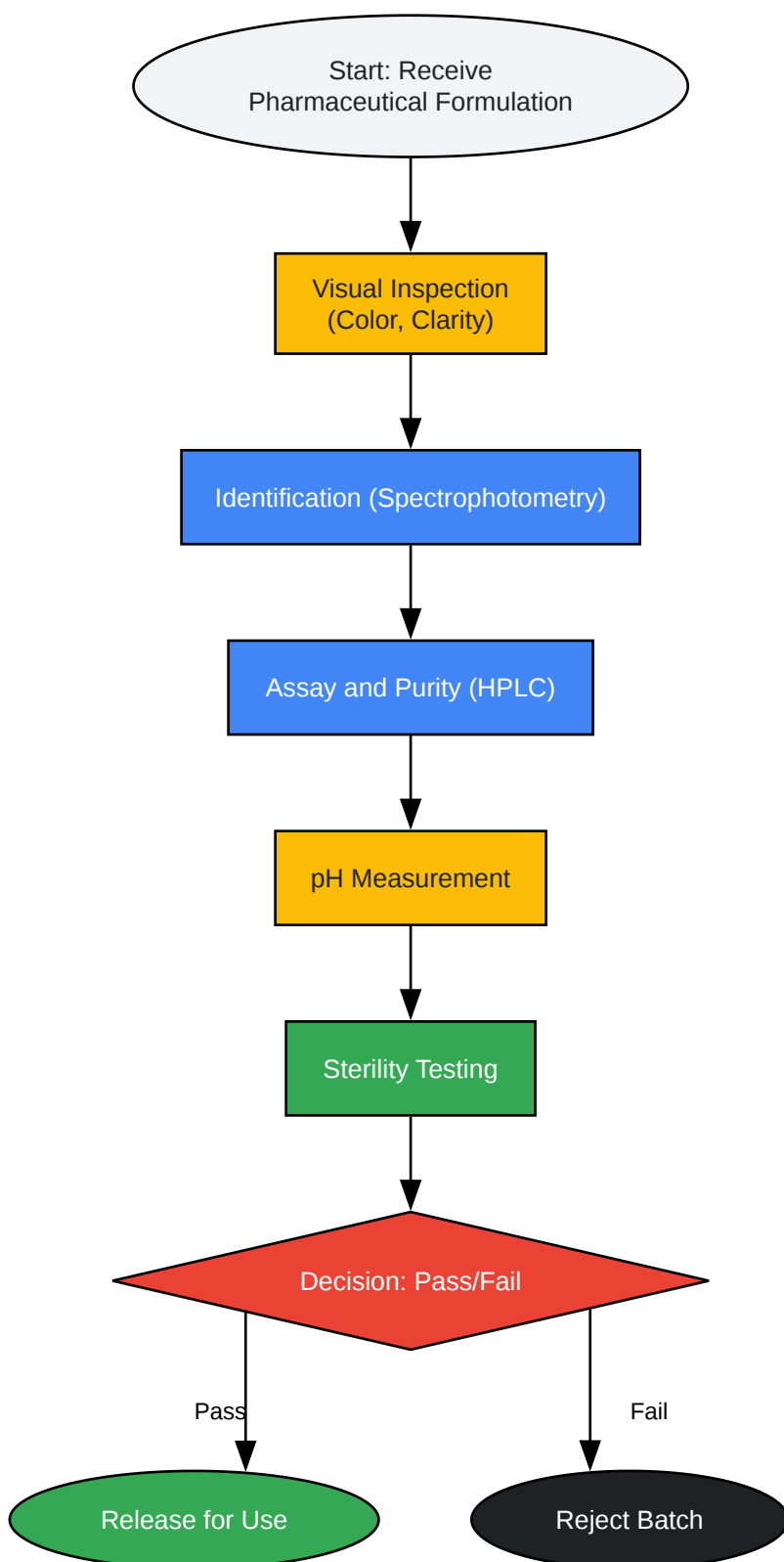


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Abortifacient Mechanism of Ethacridine Lactate

## Experimental Workflow: Quality Control of a Pharmaceutical Formulation

The quality control of an ethacridine lactate pharmaceutical formulation involves a series of tests to ensure its identity, purity, and potency.



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### Quality Control Workflow for Ethacridine Lactate Formulation

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